molecular formula C20H12N2O3S2 B12196837 3-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

3-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

Cat. No.: B12196837
M. Wt: 392.5 g/mol
InChI Key: POYJRUPVDMYAKX-WJDWOHSUSA-N
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Description

3-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a complex organic compound that features a thiazolidine ring fused with a quinoline moiety and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid typically involves the condensation of quinoline-8-carbaldehyde with thiosemicarbazide to form the thiazolidine ring. This intermediate is then reacted with 3-carboxybenzaldehyde under acidic conditions to yield the final product . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as solvent recycling and catalyst recovery, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted benzoic acid derivatives .

Scientific Research Applications

3-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiazolidine ring may interact with enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is unique due to its combination of a quinoline moiety with a thiazolidine ring and a benzoic acid group. This unique structure confers a distinct set of chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H12N2O3S2

Molecular Weight

392.5 g/mol

IUPAC Name

3-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

InChI

InChI=1S/C20H12N2O3S2/c23-18-16(11-13-5-1-4-12-7-3-9-21-17(12)13)27-20(26)22(18)15-8-2-6-14(10-15)19(24)25/h1-11H,(H,24,25)/b16-11-

InChI Key

POYJRUPVDMYAKX-WJDWOHSUSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(=O)O)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)C=C3C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(=O)O)N=CC=C2

Origin of Product

United States

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